molecular formula C7H14O2 B14580663 2-Oxetanemethanol, 2,4,4-trimethyl- CAS No. 61266-57-7

2-Oxetanemethanol, 2,4,4-trimethyl-

Cat. No.: B14580663
CAS No.: 61266-57-7
M. Wt: 130.18 g/mol
InChI Key: FTOMGMBQGBXTRN-UHFFFAOYSA-N
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Description

2-Oxetanemethanol (CAS: 61266-70-4) is a four-membered cyclic ether derivative with a hydroxymethyl substituent at the 2-position of the oxetane ring. Its molecular formula is C₄H₈O₂, and it has a molecular weight of 88.106 g/mol . The compound is also known by synonyms such as 2-hydroxymethyloxetane, oxetan-2-ylmethanol, and 2,4-epoxybutanol . Structurally, the oxetane ring confers unique steric and electronic properties, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity. This combination makes it valuable in polymer chemistry, pharmaceutical intermediates, and as a building block for functional materials .

Properties

CAS No.

61266-57-7

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(2,4,4-trimethyloxetan-2-yl)methanol

InChI

InChI=1S/C7H14O2/c1-6(2)4-7(3,5-8)9-6/h8H,4-5H2,1-3H3

InChI Key

FTOMGMBQGBXTRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(O1)(C)CO)C

Origin of Product

United States

Preparation Methods

Cyclization of Isobutyryl Chloride Derivatives

A widely adopted laboratory method involves the cyclization of isobutyryl chloride with triethylamine and zinc powder under inert conditions. The reaction proceeds via a nucleophilic substitution mechanism, where zinc acts as a reducing agent to facilitate the formation of the oxetane ring. Subsequent hydrogenation using palladium catalysts (e.g., Pd/C) under moderate pressure (2–3 atm) yields 2-oxetanemethanol, 2,4,4-trimethyl- with reported purities exceeding 95%.

Key Reaction Conditions:

  • Temperature: 25–30°C (cyclization), 50–60°C (hydrogenation)
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane
  • Yield: 68–72% (isolated after column chromatography)

Acid-Catalyzed Hydrolysis of [2-(1-Ethoxyethoxy)Methyl]Propylene Oxide

A patented approach (EP4194446A1) employs acid-catalyzed hydrolysis of [2-(1-ethoxyethoxy)methyl]propylene oxide to generate (oxetan-2-yl)methanol intermediates. The process involves:

  • Hydrolysis: 20–30°C for 15–20 h using HCl or H₂SO₄ (0.1–1.0 M)
  • Workup: pH adjustment to 11–12 with NaOH, followed by dichloromethane extraction
  • Esterification: Reaction with p-toluenesulfonyl chloride (1.2–2.0 eq.) and triethylamine (1.8–2.5 eq.) in chloroform

This method achieves an 85% yield of the sulfonate ester, which is subsequently reduced to the target alcohol.

Industrial Production Techniques

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. BenchChem reports the use of continuous-flow reactors to optimize cyclization reactions. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Reaction Time 24–48 h 2–4 h
Temperature 25–60°C 80–100°C
Catalyst Loading 5–10 wt% 1–2 wt%
Annual Output <1 kg >10,000 kg

Continuous systems enhance heat transfer and reduce side reactions, achieving 90% conversion rates.

Solvent and Catalyst Recycling

Economic viability is improved through:

  • Solvent Recovery: Distillation of THF and dichloromethane with >98% purity for reuse
  • Catalyst Regeneration: Palladium catalysts are treated with nitric acid washes to remove carbonaceous deposits, extending lifespan by 15–20 cycles

Mechanistic Insights and Reaction Optimization

Ring-Expansion Mechanisms

The synthesis of oxetane derivatives often involves ring expansion from epoxide precursors. As demonstrated in US5902886A, 2-[(1-ethoxyethoxy)methyl]oxirane undergoes acid-mediated ring expansion to form the oxetane core. The mechanism proceeds via:

  • Epoxide Protonation: Generating an oxonium ion
  • Nucleophilic Attack: By the adjacent ethoxyethoxy group
  • Ring Formation: 4-membered oxetane stabilization

Kinetic Profile:

  • Activation Energy: 45–50 kJ/mol
  • Rate-Limiting Step: Ring closure (k = 0.12 min⁻¹ at 25°C)

Impact of Steric Effects

The 2,4,4-trimethyl substitution pattern introduces significant steric hindrance. Molecular dynamics simulations reveal:

  • Torsional Strain: 15–20 kcal/mol in the transition state
  • Reactivity Modulation: Electron-donating methyl groups decrease electrophilicity at C2 by 30% compared to unsubstituted oxetanes

Comparative Analysis of Synthetic Routes

Yield and Purity Benchmarks

Method Yield (%) Purity (%) Cost (USD/g)
Cyclization 68–72 95–98 120–150
Hydrolysis 80–85 99+ 200–220
Continuous Flow 88–90 99.5 45–60

Chemical Reactions Analysis

Types of Reactions

2-Oxetanemethanol, 2,4,4-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce various alcohols .

Scientific Research Applications

2-Oxetanemethanol, 2,4,4-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxetanemethanol, 2,4,4-trimethyl- involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Oxetane Derivatives

Structural and Functional Group Comparisons

The following table highlights key structural differences between 2-Oxetanemethanol and related oxetane-based compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Applications/Reactivity
2-Oxetanemethanol 61266-70-4 C₄H₈O₂ 88.106 Hydroxymethyl (-CH₂OH) Polymer crosslinking, drug delivery systems
3-Oxetanone 6704-31-0* C₃H₄O 72.06 Ketone (C=O) Organic synthesis, ketone-based reactions
3-Aminooxetane 76589-01-4* C₃H₇NO 89.09 Amine (-NH₂) Pharmaceutical intermediates, nucleophilic reactions
2-(Bromomethyl)oxetane 130099-53-9* C₄H₇BrO 151.00 Bromomethyl (-CH₂Br) Alkylation agent, polymer functionalization
3-Iodooxetane 130099-54-0* C₃H₅IO 199.98 Iodo (-I) Radiolabeling, cross-coupling reactions
Key Observations:
  • Functional Group Diversity: 2-Oxetanemethanol’s hydroxymethyl group contrasts sharply with the ketone (3-Oxetanone), amine (3-Aminooxetane), and halogenated groups (2-(Bromomethyl)oxetane, 3-Iodooxetane). This diversity dictates reactivity: hydroxymethyl supports hydrogen bonding and esterification, while halogens enable nucleophilic substitutions .
  • Molecular Weight Trends: Halogenated derivatives (e.g., bromo, iodo) exhibit higher molecular weights due to heavier substituents, whereas 3-Oxetanone has the lowest weight (C=O group) .

Physicochemical Properties and Reactivity

  • Polarity and Solubility: The hydroxyl group in 2-Oxetanemethanol increases polarity compared to non-polar oxetanes like 3-Oxetanone. This enhances solubility in polar solvents (e.g., water, alcohols) .
  • Thermal Stability : Oxetanes generally exhibit higher ring strain than larger cyclic ethers (e.g., tetrahydrofuran), but substituents like hydroxymethyl can stabilize the ring through intramolecular hydrogen bonding .
  • Reactivity: 2-Oxetanemethanol undergoes esterification and etherification reactions, useful in polymer networks. Halogenated derivatives (e.g., 2-(Bromomethyl)oxetane) participate in Suzuki couplings or act as alkylating agents. 3-Aminooxetane’s amine group facilitates condensation reactions for drug candidates .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of 2,4,4-trimethyl-substituted oxetane derivatives, and how can spectral ambiguities be resolved?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions. For example, 1H^1 \text{H}-NMR can distinguish between methyl groups in different environments (e.g., 2,4,4-trimethyl-pentanol shows distinct signals for axial vs. equatorial methyl groups at δ 0.8–1.2 ppm) . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (broad peak ~3300 cm1^{-1}) and oxetane rings (C-O-C stretching ~950 cm1^{-1}). Discrepancies in spectral data should be cross-validated with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., DFT for predicted spectra) .

Q. How can synthetic routes to 2,4,4-trimethyl-2-oxetanemethanol be optimized for yield and purity?

  • Answer : Cyclization of β-lactone precursors via nucleophilic ring-opening (e.g., using trimethylaluminum or Grignard reagents) is a common approach. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side products like dimerization. For example, anhydrous tetrahydrofuran (THF) at −78°C minimizes unwanted byproducts in oxetane synthesis . Post-synthesis purification via fractional distillation (boiling point ~145°C for related alcohols) or silica gel chromatography (using ethyl acetate/hexane gradients) improves purity .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of 2,4,4-trimethyl-2-oxetanemethanol in ring-opening polymerizations?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks on the oxetane ring. For example, studies on 2,4,4-trimethyl-1,3-oxathiane show that steric hindrance from methyl groups increases activation energy by ~15 kcal/mol compared to unsubstituted analogs . Molecular dynamics simulations (e.g., using GROMACS) further assess solvent effects on polymerization kinetics, highlighting polar aprotic solvents (e.g., DMF) as optimal for reducing steric interference .

Q. How should conflicting genotoxicity data for structurally related compounds (e.g., 2,4,4-trimethyl-1,3-oxathiane) inform hazard assessments?

  • Answer : The European Food Safety Authority (EFSA) flagged 2,4,4-trimethyl-1,3-oxathiane as a genotoxicity concern due to its hydrolysis product, a tertiary thiol, which shares structural alerts with mutagenic agents like ethane thiol. In vitro assays (Ames test, micronucleus assay) are insufficient; in vivo studies (e.g., rodent Comet assay) are required to resolve contradictions. Until such data exist, researchers should apply precautionary measures (e.g., handling in closed systems, ALARA exposure limits) .

Q. What advanced analytical techniques enable quantification of trace 2,4,4-trimethyl-substituted compounds in complex matrices (e.g., environmental samples)?

  • Answer : Terahertz time-domain spectroscopy (THz-TDS) is effective for non-destructive analysis of hydrocarbons like 2,4,4-trimethyl-pentene in gasoline, with sensitivity to 0.1% w/w . For polar derivatives (e.g., oxetanemethanol), hyphenated techniques like GC-MS (using DB-5MS columns) or LC-Orbitrap-MS provide sub-ppm detection. Calibration curves must account for matrix effects (e.g., quenching in biological samples) .

Methodological Tables

Table 1. Key Physicochemical Properties of 2,4,4-Trimethyl-2-Pentanol (Analog)

PropertyValue
Molecular FormulaC8_8H18_{18}O
Boiling Point145°C at 760 mmHg
Density0.82 g/cm3^3
Refractive Index1.428
LogP (Octanol-Water)2.1 (estimated via ChemAxon)

Table 2. Genotoxicity Data Gaps for 2,4,4-Trimethyl-1,3-Oxathiane

Assay TypeData StatusRecommended Action
In vitro AmesNegativeProceed to in vivo Comet assay
In vitro MNInconclusiveValidate with mammalian cell tests
In vivo MNNot testedPrioritize OECD 474 compliance

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